1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid

Catalog No.
S518599
CAS No.
905954-28-1
M.F
C15H31NO8
M. Wt
353.41
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic aci...

CAS Number

905954-28-1

Product Name

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid

IUPAC Name

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C15H31NO8

Molecular Weight

353.41

InChI

InChI=1S/C15H31NO8/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h1-14,16H2,(H,17,18)

InChI Key

PVRGRRPCHFTMMD-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCN)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Amino-PEG6-acid

Description

The exact mass of the compound 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid is 353.205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Bioconjugation

    This molecule possesses a unique combination of a functional amine group (NH2) and a carboxylic acid group (COOH) linked by a polyethylene glycol (PEG) spacer. The amine group allows for conjugation to biomolecules like proteins, peptides, and antibodies, while the carboxylic acid group can be used for further attachment to other molecules or surfaces [, ]. This bioconjugation strategy enables the creation of novel probes for targeted drug delivery, diagnostics, and bioimaging applications [].

  • Water Solubility

    The presence of the PEG chain makes 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid highly water-soluble. This property is crucial for biological applications as it ensures the molecule can readily interact with biomolecules and function within an aqueous environment [].

  • Biocompatibility

    PEG is a well-tolerated material with low immunogenicity, making 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid a biocompatible linker molecule. This minimizes the risk of adverse reactions when used in biological systems [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-4.4

Exact Mass

353.205

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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